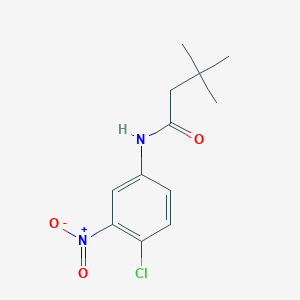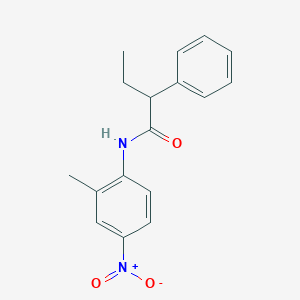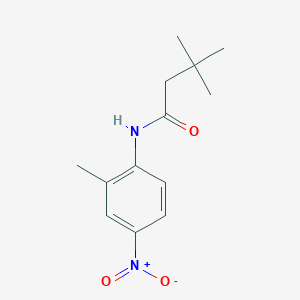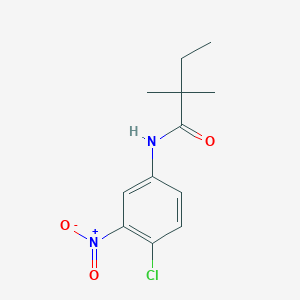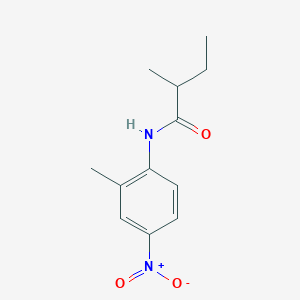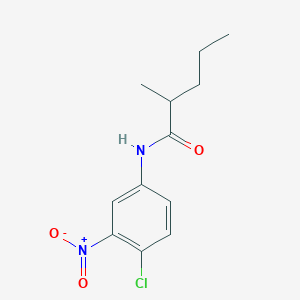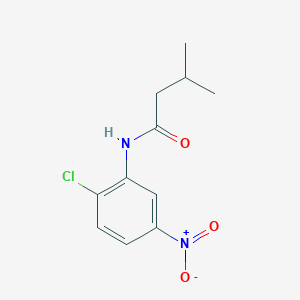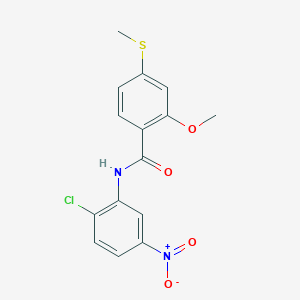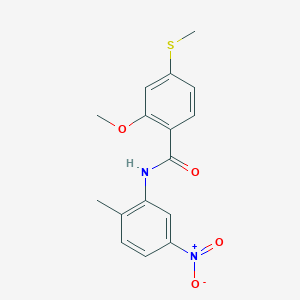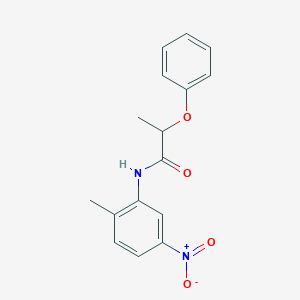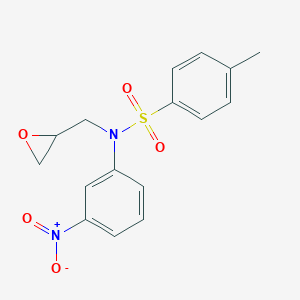
N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a nitro group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Oxirane Ring Formation: The formation of an oxirane ring through an epoxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The oxirane ring can also participate in nucleophilic attacks, leading to the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-nitrophenyl)-benzenesulfonamide
- N-(3-nitrophenyl)-benzenesulfonamide
- 4-Methyl-N-(3-nitrophenyl)-benzenesulfonamide
Uniqueness
N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is unique due to the presence of both a nitro group and an oxirane ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
4-methyl-N-(3-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c1-12-5-7-16(8-6-12)24(21,22)17(10-15-11-23-15)13-3-2-4-14(9-13)18(19)20/h2-9,15H,10-11H2,1H3 |
InChI Key |
PSQBUHRHDMHWIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
43.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B410782.png)
![4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE](/img/structure/B410783.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B410784.png)
